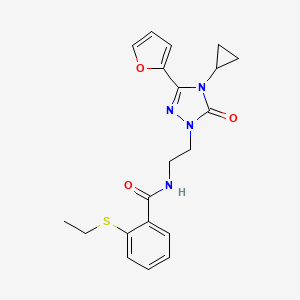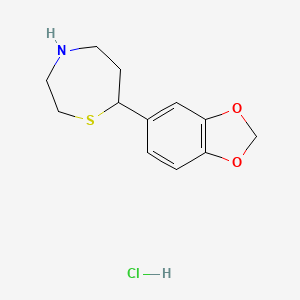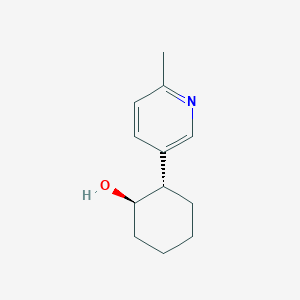![molecular formula C25H23N3O6S B2508181 Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-16-8](/img/structure/B2508181.png)
Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a novel molecule that falls within the class of pyridazine derivatives. Pyridazines are heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities and their utility as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves the construction of the pyridazine core followed by various functionalization reactions. In the context of the provided papers, the synthesis of related compounds has been described. For instance, the synthesis of a 1,4-dicarbonyl scaffold, which is a key intermediate in the synthesis of pyridazine derivatives, has been achieved through rearrangement and applied to the synthesis of a series of dihydrofuro[2,3-d]pyridazines with yields up to 70% . Another study describes the synthesis of different heterocycles from an amino ester precursor, which could be related to the synthesis of the compound . These methods highlight the versatility and reactivity of pyridazine intermediates in forming complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, and their analysis often requires a combination of experimental techniques and computational methods. For example, a related compound has been characterized using NMR, UV-Visible, FT-IR, and Mass spectroscopy, and its properties have been evaluated using quantum chemical calculations . Such detailed analysis is crucial for confirming the structure of newly synthesized compounds and for understanding their electronic properties.
Chemical Reactions Analysis
Pyridazine derivatives can undergo a variety of chemical reactions, which allow for further diversification of their structure. The reactivity of these compounds towards different reagents can lead to the formation of various substituted derivatives, as demonstrated in the synthesis of pyran, pyridine, and pyridazine derivatives from ethyl α-(carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates . The transformation of thioazole derivatives into dihydrothiazolo[5,4-c]pyridine derivatives also exemplifies the chemical versatility of pyridazine-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The thermodynamic parameters of the formation of these compounds can indicate their stability and reactivity, as seen in the study of a novel ethyl pyrrole derivative, which showed that the formation is exothermic and spontaneous at room temperature . Additionally, the vibrational analysis of these compounds can provide insight into their solid-state properties, such as dimer formation through intermolecular hydrogen bonding .
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocycles
Research has been conducted on the synthesis of new heterocycles utilizing thiophene and other heterocyclic precursors as building blocks for the development of compounds with potential biological activities. These studies involve the synthesis of compounds with pyrimidine, thiazole, and pyrazolopyrimidine moieties, demonstrating the chemical versatility and potential for creating diverse molecular structures with significant applications in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).
Anticancer Activity
Compounds synthesized from thiophene derivatives have been evaluated for their anticancer activity against various cancer cell lines, showing potent activity in some cases. This suggests the potential of these compounds in the development of new anticancer therapies. The evaluation of these synthesized compounds against colon HCT-116 human cancer cell lines is an example of such studies, highlighting the importance of chemical synthesis in discovering new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial Evaluation
The antimicrobial properties of newly synthesized heterocyclic compounds have also been a significant area of research. Some compounds have shown promising results in inhibiting the growth of various bacteria and fungi, indicating their potential use as antimicrobial agents. This research contributes to the ongoing search for new antibiotics and antimicrobial compounds to combat resistant strains of microorganisms (Farag, Kheder, & Mabkhot, 2008).
Molecular Modeling and Anti-tumor Agents
Efficient methods have been outlined for obtaining compounds with potential anti-tumor activity. Molecular modeling studies support the structural design of these compounds, predicting their interaction with biological targets. Such research is crucial for the development of new cancer treatments, with compounds showing significant effects in mouse tumor model cancer cell lines, providing a basis for further investigation into their therapeutic potential (Nassar, Atta-Allah, & Elgazwy, 2015).
Propiedades
IUPAC Name |
ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-5-34-25(31)21-17-13-35-23(26-22(29)15-8-11-18(32-3)19(12-15)33-4)20(17)24(30)28(27-21)16-9-6-14(2)7-10-16/h6-13H,5H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMWIAUQLMYLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)


![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)
